Enthalpy of Sublimation: Tetrakis(pentafluorophenyl)silane Exhibits 17–29% Lower ΔsubH° than Tetraphenylsilane, Confirming Higher Volatility Despite Greater Molecular Mass
The standard enthalpy of sublimation (ΔsubH°) of tetrakis(pentafluorophenyl)silane is 128.0 ± 1.2 kJ/mol at 475 K, as determined by Zelenina et al. using Knudsen effusion measurements over the temperature range 433–517 K [1]. In contrast, the most reliable ΔsubH° values for tetraphenylsilane (the non-fluorinated direct structural analog) are 149.4 ± 1.7 kJ/mol (Calle & Kana'an, mass effusion/torsional recoil, 1974) and 156.9 ± 1.7 kJ/mol (Steele, 1978) [2]. The absolute reduction of 21.4–28.9 kJ/mol (a 14–18% decrease) means the fully perfluorinated compound is substantially more volatile despite having a molecular weight more than double that of tetraphenylsilane (696 vs 337 g/mol). This counter-intuitive relationship is a direct consequence of the reduced polarizability and weaker intermolecular interactions imparted by the C6F5 groups.
| Evidence Dimension | Standard enthalpy of sublimation (ΔsubH°) |
|---|---|
| Target Compound Data | 128.0 ± 1.2 kJ/mol at 475 K |
| Comparator Or Baseline | Tetraphenylsilane: 149.4 ± 1.7 kJ/mol (Calle & Kana'an, 1974); 156.9 ± 1.7 kJ/mol (Steele, 1978) |
| Quantified Difference | ΔsubH°(C6F5)4Si is 21.4–28.9 kJ/mol lower (14–18% reduction in cohesive energy) |
| Conditions | Knudsen effusion method; temperature range 433–517 K for the pentafluorophenyl compound; mass effusion/torsional recoil at 408–466 K for tetraphenylsilane; data compiled in NIST Standard Reference Database 69 |
Why This Matters
A procurement decision that substitutes tetraphenylsilane for tetrakis(pentafluorophenyl)silane will result in a material with approximately 18% higher cohesive energy, altering vapor transport rates, deposition kinetics, and sublimation-based purification protocols—parameters critical in CVD precursor applications and physical vapor deposition processes.
- [1] Zelenina, L. N.; Chusova, T. P.; Stenin, Yu. G.; Bakovets, V. V. The Thermodynamic Properties of Talyl- and Phenylsilanes. Russ. J. Phys. Chem. 2006, 80 (2), 139–142. Data also compiled in NIST Chemistry WebBook for Silane, tetrakis(pentafluorophenyl)-. View Source
- [2] Calle, L. M.; Kana'an, A. S. Enthalpies and Entropies of Sublimation of Tetraphenyl Silane and Hexaphenyl Disilane. The Bond Dissociation Energies of SiC and SiSi. J. Chem. Thermodyn. 1974, 6 (10), 935–942. Data also compiled in NIST Chemistry WebBook for Silane, tetraphenyl-. View Source
